N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide
Description
N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced stability and bioactivity in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C20H15F3N2O3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[2-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15F3N2O3/c1-12-10-13(7-8-16(12)25-19(27)17-6-3-9-28-17)18(26)24-15-5-2-4-14(11-15)20(21,22)23/h2-11H,1H3,(H,24,26)(H,25,27) |
InChI Key |
XLMQHWNTHXXIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-4-isocyanatobenzoic acid, followed by cyclization to form the furan ring. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-{[3-(fluoromethyl)anilino]carbonyl}phenyl)-2-furamide
- N-(2-methyl-4-{[3-(chloromethyl)anilino]carbonyl}phenyl)-2-furamide
- N-(2-methyl-4-{[3-(bromomethyl)anilino]carbonyl}phenyl)-2-furamide
Uniqueness
N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability, bioactivity, and resistance to metabolic degradation compared to its analogs with other halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
